molecular formula C11H13F2N B14910006 3-(Difluoro(1-methylcyclopropyl)methyl)aniline

3-(Difluoro(1-methylcyclopropyl)methyl)aniline

Cat. No.: B14910006
M. Wt: 197.22 g/mol
InChI Key: HLCFITXELXMSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoro(1-methylcyclopropyl)methyl)aniline is an organic compound with the molecular formula C11H13F2N. This compound features a difluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoro(1-methylcyclopropyl)methyl)aniline typically involves the introduction of the difluoromethyl group into the cyclopropyl ring, followed by the attachment of the aniline moiety. One common method is the difluoromethylation of cyclopropyl intermediates using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoro(1-methylcyclopropyl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoro(1-methylcyclopropyl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Difluoro(1-methylcyclopropyl)methyl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoro(1-methylcyclopropyl)methyl)phenol
  • 3-(Difluoro(1-methylcyclopropyl)methyl)benzene
  • 3-(Difluoro(1-methylcyclopropyl)methyl)pyridine

Uniqueness

3-(Difluoro(1-methylcyclopropyl)methyl)aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-[difluoro-(1-methylcyclopropyl)methyl]aniline

InChI

InChI=1S/C11H13F2N/c1-10(5-6-10)11(12,13)8-3-2-4-9(14)7-8/h2-4,7H,5-6,14H2,1H3

InChI Key

HLCFITXELXMSMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C2=CC(=CC=C2)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.